methoxycyclobutane

Physical Chemistry Solvent Selection Process Chemistry

Methoxycyclobutane (CAS 18593-33-4, C5H10O, MW 86.13 g/mol) is a strained four-membered cycloalkyl methyl ether. Its fundamental physical properties include a calculated density of 0.87–0.90 g/cm³ and a boiling point of approximately 81.6 °C at 760 mmHg.

Molecular Formula C5H10O
Molecular Weight 86.13 g/mol
CAS No. 18593-33-4
Cat. No. B091622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethoxycyclobutane
CAS18593-33-4
Molecular FormulaC5H10O
Molecular Weight86.13 g/mol
Structural Identifiers
SMILESCOC1CCC1
InChIInChI=1S/C5H10O/c1-6-5-3-2-4-5/h5H,2-4H2,1H3
InChIKeyGDTFIRYHAYIXIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methoxycyclobutane (CAS 18593-33-4): Basic Properties and Compound Class for Scientific Procurement


Methoxycyclobutane (CAS 18593-33-4, C5H10O, MW 86.13 g/mol) is a strained four-membered cycloalkyl methyl ether . Its fundamental physical properties include a calculated density of 0.87–0.90 g/cm³ and a boiling point of approximately 81.6 °C at 760 mmHg . As a cyclobutane derivative, it possesses a ring strain energy of ~110 kJ/mol (26.4 kcal/mol), which is central to its unique reactivity profile and its utility as a building block in organic synthesis [1].

Why Methoxycyclobutane (CAS 18593-33-4) Cannot Be Simply Replaced by Other Cycloalkyl Ethers or Derivatives


Generic substitution of methoxycyclobutane with seemingly similar compounds like cyclopentyl methyl ether (CPME) or cyclobutanol is not viable due to distinct physicochemical and reactivity profiles. The high ring strain of the cyclobutane core (~110 kJ/mol) compared to the nearly strain-free cyclopentane ring (26 kJ/mol) [1] leads to significant differences in thermodynamic stability and reactivity under thermal, acidic, or photochemical conditions [2]. Furthermore, the presence of the methoxy group versus a hydroxyl (cyclobutanol) or amine (cyclobutylamine) results in vastly different boiling points, densities, and hydrogen-bonding capacities, which directly impact reaction workup, purification strategies, and solvent compatibility . Therefore, direct substitution without experimental validation risks synthetic failure, altered reaction kinetics, or compromised product purity.

Quantitative Evidence for Methoxycyclobutane (CAS 18593-33-4) Differentiation: A Comparator-Based Selection Guide


Comparative Physical Properties: Methoxycyclobutane vs. Cyclopentyl Methyl Ether (CPME)

Methoxycyclobutane exhibits a significantly lower boiling point (81.6 °C) and lower density (0.87 g/cm³) compared to its five-membered ring analog, cyclopentyl methyl ether (CPME), which boils at 106 °C and has a density of 0.86 g/cm³ [1]. This difference arises from the reduced molecular weight and increased ring strain in the cyclobutane system, leading to weaker intermolecular forces. The 24.4 °C lower boiling point directly impacts distillation and solvent removal strategies, offering a more volatile option for low-temperature concentration or reactions requiring a lower reflux temperature.

Physical Chemistry Solvent Selection Process Chemistry

Refractive Index and Optical Differentiation: Methoxycyclobutane vs. Cyclopentyl Methyl Ether

The refractive index (n20/D) of methoxycyclobutane is 1.416, which is notably lower than that of cyclopentyl methyl ether (CPME), which is reported in the range of 1.419–1.423 [1]. This difference in optical density is consistent with the smaller, more strained cyclobutane ring, which affects molecular polarizability and packing. This measurable difference provides a rapid, non-destructive method for identity verification and purity assessment using standard refractometry equipment.

Analytical Chemistry Quality Control Material Characterization

Lipophilicity and Partitioning: Methoxycyclobutane vs. Cyclobutanol and Cyclobutylamine

Methoxycyclobutane has a calculated logP of 1.19, making it more lipophilic than the structurally related cyclobutanol (logP ~0.0) and less lipophilic than cyclobutylamine (logP ~1.4) . This intermediate lipophilicity is a direct consequence of the methoxy group's inability to act as a strong hydrogen bond donor, unlike the hydroxyl group in cyclobutanol, and its lower basicity compared to the amine group in cyclobutylamine. This specific logP value predicts its behavior in liquid-liquid extractions and its potential passive membrane permeability, differentiating it for applications where moderate hydrophobicity is required.

Medicinal Chemistry ADME Extraction

Reactivity Profile: Thermal Rearrangement Acceleration by Methoxy Group

The presence of an alkoxy group, specifically in cis-1,2-dimethoxycyclobutane, modestly accelerates thermal rearrangement compared to the related hydrocarbon [1]. While direct quantitative rate data for mono-methoxycyclobutane is not reported in this study, the observation that the alkoxy effect is "much smaller than that in the analogous cyclopropane rearrangements" [1] provides a qualitative benchmark. This indicates that methoxycyclobutane's reactivity is significantly different from its highly strained cyclopropane counterparts but distinct from the unsubstituted cyclobutane. The methoxy group subtly modulates the electron density of the ring, influencing its susceptibility to ring-opening and rearrangement pathways under thermal stress.

Physical Organic Chemistry Reaction Kinetics Thermal Stability

Ring Strain Energy as a Determinant of Reactivity: Methoxycyclobutane vs. Cyclopentyl Derivatives

The cyclobutane ring in methoxycyclobutane possesses a ring strain energy of approximately 110 kJ/mol (26.4 kcal/mol) [1][2]. This is significantly higher than the ring strain of cyclopentane, which is only 26 kJ/mol (6.2 kcal/mol) [1]. This ~84 kJ/mol difference in strain energy is the primary driver for the enhanced reactivity of cyclobutane derivatives, including methoxycyclobutane, towards ring-opening reactions under acidic, oxidative, or thermal conditions. This contrasts sharply with cyclopentyl methyl ether (CPME), where the five-membered ring is nearly strain-free and thus far less susceptible to such ring-opening pathways.

Thermodynamics Ring Strain Reactivity Prediction

Recommended Applications for Methoxycyclobutane (CAS 18593-33-4) Based on Quantitative Evidence


Precursor in Strain-Release Driven Synthesis of Acyclic or Expanded Ring Systems

Given its high ring strain energy of ~110 kJ/mol [1], methoxycyclobutane is a superior choice for applications requiring a reactive cyclobutane scaffold that can undergo controlled ring-opening or expansion. This differentiates it from less strained analogs like CPME, which are more suitable as inert solvents. Researchers should select methoxycyclobutane when the synthetic objective is to leverage the release of ring strain to access unique acyclic or medium-sized ring products that are otherwise difficult to synthesize [1].

Use as a Volatile Building Block in Multi-Step Synthesis Requiring Mild Workup

The low boiling point of methoxycyclobutane (81.6 °C) compared to the significantly higher boiling point of CPME (106 °C) [2] makes it an attractive building block in multi-step syntheses. Its volatility facilitates easier removal by evaporation under mild vacuum or low heat, which is particularly advantageous when subsequent steps involve heat-sensitive intermediates or when a solvent swap is necessary without aggressive conditions. This can improve overall yield and purity in a synthetic sequence.

Intermediate for Medicinal Chemistry Exploration of Cyclobutane-Containing Scaffolds

Methoxycyclobutane's intermediate lipophilicity (logP = 1.19) positions it as a valuable starting point for medicinal chemists exploring cyclobutane-containing pharmacophores. Its logP is distinct from cyclobutanol (logP ~0.0) and cyclobutylamine (logP ~1.4) , offering a specific balance of hydrophobicity that can influence cell permeability and target binding. It serves as a versatile intermediate for introducing the strained cyclobutyl motif into drug candidates, where the ring can impart metabolic stability or conformational constraint [3].

Reference Standard for Analytical Method Development and Quality Control

The distinct refractive index of 1.416 provides a reliable, instrument-based check for identity and purity. Analytical laboratories can utilize this specific value, alongside its boiling point and density, as a reference standard for developing and validating GC, HPLC, or refractometry methods. This is crucial for quality control of incoming materials and for monitoring reaction progress in synthetic chemistry, ensuring that the correct cyclobutane derivative is being used and not inadvertently substituted with a similar ether like CPME.

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